16-Chlorohexadecanoic acid

Catalog No.
S13843409
CAS No.
2536-34-7
M.F
C16H31ClO2
M. Wt
290.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
16-Chlorohexadecanoic acid

CAS Number

2536-34-7

Product Name

16-Chlorohexadecanoic acid

IUPAC Name

16-chlorohexadecanoic acid

Molecular Formula

C16H31ClO2

Molecular Weight

290.9 g/mol

InChI

InChI=1S/C16H31ClO2/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(18)19/h1-15H2,(H,18,19)

InChI Key

GORBJGYRHORLLP-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCCCC(=O)O)CCCCCCCCl

16-Chlorohexadecanoic acid, also known as 2-chlorohexadecanoic acid, is a chlorinated fatty acid with the molecular formula C16H31ClO2. This compound features a chlorine atom substituted at the second carbon of the hexadecanoic acid chain, which influences its chemical properties and biological activities. Chlorinated fatty acids like 16-chlorohexadecanoic acid are often studied for their potential roles in various biochemical processes and their implications in health and disease.

Typical of fatty acids, including:

  • Esterification: Reacting with alcohols to form esters.
  • Hydrolysis: Breaking down into glycerol and fatty acids in the presence of water.
  • Oxidation: Chlorinated fatty acids can be oxidized to form various products, including aldehydes and carboxylic acids. For instance, 16-chlorohexadecanoic acid can be oxidized to produce 2-chlorohexadecanal through enzymatic or chemical pathways .

Research indicates that 16-chlorohexadecanoic acid exhibits significant biological activity. It has been shown to induce endoplasmic reticulum stress and mitochondrial dysfunction in specific cell types, such as brain endothelial cells. This lipotoxic response can lead to inflammation and potentially contribute to blood-brain barrier dysfunction . Additionally, chlorinated fatty acids are implicated in various signaling pathways that may affect cellular metabolism and inflammatory responses.

Several methods exist for synthesizing 16-chlorohexadecanoic acid:

  • Chlorination of Hexadecanoic Acid: This method involves the direct chlorination of hexadecanoic acid using chlorine gas or hypochlorous acid under controlled conditions.
  • Hydrochlorination of Oleic Acid: A more complex method involves the hydrochlorination of oleic acid, where hydrogen chloride is added to oleic acid, resulting in chlorinated fatty acids including 16-chlorohexadecanoic acid .
  • Oxidation of Chlorinated Aldehydes: The oxidation of chlorinated aldehydes like 2-chlorohexadecanal can also yield 16-chlorohexadecanoic acid through enzymatic pathways involving fatty aldehyde dehydrogenase .

16-Chlorohexadecanoic acid has potential applications in:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing anti-inflammatory drugs or agents targeting metabolic disorders.
  • Biochemical Research: It is used in studies exploring lipid metabolism, cell signaling, and the effects of chlorinated compounds on cellular functions.
  • Cosmetics: As a component in formulations aimed at enhancing skin health due to its potential effects on lipid metabolism.

Studies have explored the interactions of 16-chlorohexadecanoic acid with various biomolecules:

  • Protein Interactions: It can form Schiff base adducts with primary amines in proteins, potentially altering protein function and membrane dynamics .
  • Cellular Signaling: Its role in inducing stress responses suggests interactions with signaling pathways related to inflammation and apoptosis.

Several compounds are structurally similar to 16-chlorohexadecanoic acid. Here are some notable examples:

Compound NameStructureUnique Features
Hexadecanoic AcidC16H32O2Non-chlorinated; serves as a baseline for comparison.
2-Chloropalmitic AcidC16H31ClO2Similar structure but different chlorine positioning; may exhibit different biological activities.
Heptadecanoic AcidC17H34O2One additional carbon; used in studies related to longer-chain fatty acids.
Oleic AcidC18H34O2Unsaturated fatty acid; provides insight into differences between saturated and unsaturated chlorinated derivatives.

The uniqueness of 16-chlorohexadecanoic acid lies in its specific chlorine substitution pattern, which significantly affects its reactivity and biological interactions compared to non-chlorinated or differently chlorinated fatty acids.

Microbial Biosynthesis Pathways in Rhodococcus Species

Rhodococcus species, particularly Rhodococcus rhodochrous and Rhodococcus opacus, exhibit metabolic plasticity for chlorinated compound degradation and fatty acid modification. Genomic studies of R. rhodochrous DSM6263 revealed a suite of genes associated with chlorophenol catabolism, including tfdB (encoding 2,4-dichlorophenol 6-monooxygenase) and pheA (encoding phenol monooxygenase). These enzymes facilitate hydroxylation and dechlorination reactions, suggesting a potential role in introducing chlorine into fatty acid substrates.

When R. opacus strains GM-14, GM-29, and 1CP were grown on 4-chlorophenol, their cellular fatty acid profiles shifted significantly. Branched 10-methyl fatty acids increased from 3% to 34% of total lipids, while trans-hexadecenoic acid content rose to 18%. This adaptation implies membrane remodeling to accommodate lipophilic chlorinated substrates, potentially involving chlorinated fatty acids like 16-chlorohexadecanoic acid.

Table 1: Key Genes in Rhodococcus Chlorinated Compound Metabolism

GeneFunctionPathway Role
tfdB2,4-Dichlorophenol 6-monooxygenaseInitial dechlorination
catACatechol 1,2-dioxygenaseAromatic ring cleavage
pheAPhenol monooxygenaseHydroxylation

Chemical Synthesis via Halogenation of Palmitic Acid Derivatives

Chemical synthesis of 16-chlorohexadecanoic acid typically involves halogenation of palmitic acid (hexadecanoic acid) or its derivatives. Palmitic acid, a C16 saturated fatty acid (CH₃(CH₂)₁₄COOH), serves as the precursor. Halogenation at the terminal (omega) position requires selective reaction conditions to avoid intermediate carbon chlorination.

One approach utilizes radical halogenation with sulfuryl chloride (SO₂Cl₂) under UV light, targeting the terminal methyl group. Alternatively, Appel reaction conditions (CCl₄, triphenylphosphine) can mediate chloride substitution at the ω-position. However, these methods often yield mixtures, necessitating purification via fractional crystallization or chromatography.

Table 2: Halogenation Methods for Palmitic Acid Derivatives

MethodReagentsSelectivityYield (%)
Radical HalogenationSO₂Cl₂, UV lightModerate40–60
Appel ReactionCCl₄, PPh₃Low30–50
Enzymatic ChlorinationHaloperoxidasesHigh70–90

Enzymatic Mechanisms for Omega-Position Chlorination

Enzymatic chlorination at the ω-position relies on specialized oxidoreductases and haloperoxidases. In R. rhodochrous, the tfdB-encoded monooxygenase catalyzes hydroxylation of chlorophenols, a reaction analogous to fatty acid ω-hydroxylation. Structural studies suggest that this enzyme’s active site accommodates long-chain substrates, positioning the terminal carbon for chlorination.

Furthermore, heterologous expression of Rhodococcus genes in Escherichia coli has clarified mechanistic details. For instance, E. coli BL21 expressing pheA and catABC converted 4-chlorophenol to 4-chloromuconic acid via catechol intermediates. This pathway’s promiscuity toward chlorinated substrates hints at its potential for fatty acid modification.

Key Enzymatic Steps:

  • Substrate Binding: Palmitic acid aligns in the enzyme’s hydrophobic channel, exposing the ω-methyl group.
  • Chlorination: A heme-dependent chloroperoxidase introduces Cl⁺ via an electrophilic mechanism.
  • Product Release: The chlorinated fatty acid dissociates, followed by enzyme regeneration.

Beta-Oxidation and Incomplete Degradation in Human Cells

16-Chlorohexadecanoic acid, a chlorinated fatty acid with molecular formula C16H31ClO2 and molecular weight 290.9 g/mol, exhibits unique metabolic characteristics that distinguish it from conventional fatty acids [1]. The presence of the chlorine atom at the terminal carbon position fundamentally alters the compound's metabolic fate within human cellular systems [2].

Unlike conventional fatty acids that undergo complete beta-oxidation in mitochondria, 16-chlorohexadecanoic acid demonstrates resistance to standard beta-oxidation pathways [3]. This resistance stems from the presence of the alpha-chlorinated carbon, which creates a metabolic impediment to the conventional four-step beta-oxidation cycle involving dehydrogenation, hydration, oxidation, and thiolytic cleavage [4] [5]. The chlorine substituent prevents the normal enzymatic recognition and processing by acyl-coenzyme A dehydrogenase, the rate-limiting enzyme in the initial step of beta-oxidation [3].

Research demonstrates that 2-chlorohexadecanoic acid, the positional isomer with chlorine at the second carbon, undergoes alternative metabolic processing through omega-oxidation followed by beta-oxidation from the omega-end [2] [3]. Mass spectrometric analyses have revealed that liver microsomes can omega-oxidize 2-chlorohexadecanoic acid through initial omega-hydroxylation, requiring the presence of beta-nicotinamide adenine dinucleotide phosphate as a reducing equivalent [3]. This process involves cytochrome P450 4A family enzymes, which catalyze the hydroxylation of the methyl group at the omega-end [6].

The incomplete degradation pathway results in the formation of alpha-chlorinated dicarboxylic acids, including 2-chlorohexadecane-(1,16)-dioic acid, 2-chlorotetradecane-(1,14)-dioic acid, and ultimately 2-chloroadipic acid [2] [3]. Human hepatocellular cells demonstrate concentration-dependent and time-dependent production of these metabolites, with stable isotope-labeled studies confirming the precursor-product relationship between chlorinated fatty acids and their dicarboxylic acid metabolites [3].

Table 1: Metabolic Products of Chlorinated Fatty Acid Degradation

MetaboliteMolecular FormulaFormation PathwayCellular Location
2-Chlorohexadecane-(1,16)-dioic acidC16H29ClO4Omega-oxidation followed by beta-oxidationHepatocytes
2-Chlorotetradecane-(1,14)-dioic acidC14H25ClO4Sequential beta-oxidation from omega-endHepatocytes
2-Chloroadipic acidC6H9ClO4Terminal metabolite of chlorofatty acid catabolismExcreted in urine

The metabolic fate of chlorinated fatty acids involves sequential omega-oxidation and beta-oxidation from the omega-end, ultimately resulting in urinary excretion of 2-chloroadipic acid [3]. This alternative metabolic pathway represents a cellular adaptation to process chlorinated lipids that cannot undergo conventional mitochondrial beta-oxidation [7].

Incorporation into Cellular Lipid Membranes and Phospholipid Dynamics

The incorporation of chlorinated fatty acids into cellular lipid membranes represents a significant aspect of their biological activity and cellular fate [8]. Studies demonstrate that chlorinated fatty acids, including 16-chlorohexadecanoic acid analogs, can be incorporated into various phospholipid pools within cells, affecting membrane composition and dynamics [8].

Research on chlorinated fatty acid incorporation reveals that these compounds are integrated into phosphatidylcholine, phosphatidylethanolamine, cholesteryl ester, and triacylglycerol pools [8]. The incorporation process requires the conversion of fatty acids to acyl-coenzyme A intermediates, an adenosine triphosphate-dependent process that enables esterification into complex lipids [8]. This metabolic conversion represents a potential detoxification mechanism, as esterified chlorinated fatty acids may exhibit reduced biological activity compared to their free forms [8].

The incorporation of chlorinated fatty acids into membrane phospholipids significantly alters membrane properties and cellular function [9]. Chlorinated phospholipids are formed through the reaction of hypochlorous acid with unsaturated fatty acyl residues, generating chlorohydrins that are both proinflammatory and cytotoxic [9]. These modifications have substantial impacts on biomembrane structure and function [9].

Membrane incorporation studies reveal that chlorinated fatty acids affect phospholipid dynamics through multiple mechanisms [10]. The presence of chlorinated fatty acids in membrane phospholipids alters the composition and saturation degree of membrane lipids, influencing cellular processes such as exocytosis [10]. Time-of-flight secondary ion mass spectrometry analyses demonstrate that fatty acid treatments induce changes in phosphatidylcholine, phosphatidylethanolamine, and phosphatidylinositol turnover in cell plasma membranes [10].

Table 2: Phospholipid Classes Affected by Chlorinated Fatty Acid Incorporation

Phospholipid ClassIncorporation SiteFunctional ImpactReference
Phosphatidylcholinesn-1 and sn-2 positionsMembrane fluidity alteration [8]
PhosphatidylethanolamineFatty acyl chainsVesicular trafficking modification [8]
Cholesteryl esterFatty acid componentMembrane stability changes [8]
TriacylglycerolStorage lipid poolsLipid metabolism disruption [8]

The cellular uptake mechanisms for chlorinated fatty acids involve fatty acid transport proteins on cell surfaces, including fatty acid translocase, tissue-specific fatty acid transport proteins, and plasma membrane-bound fatty acid binding protein [11]. Once internalized, fatty acyl-coenzyme A synthase adds a coenzyme A group to form long-chain acyl-coenzyme A derivatives [11]. However, the presence of chlorine substituents may alter the efficiency of these transport and activation processes [12].

Phospholipid dynamics studies demonstrate that the incorporation of chlorinated fatty acids into membrane lipids affects membrane biophysical properties, including fluidity, curvature, and protein-lipid interactions [13]. These alterations facilitate the activation of downstream stress-response pathways and contribute to cellular adaptation mechanisms [13]. The sustained elevation of modified phospholipids suggests that lipid-driven membrane remodeling persists beyond immediate stress phases [14].

Role of Chlorofatty Acids in Lipidomic Reprogramming During Stress Responses

Chlorinated fatty acids play crucial roles in cellular stress responses through comprehensive lipidomic reprogramming mechanisms [15] [16]. The production and accumulation of chlorofatty acids during inflammatory conditions trigger complex cellular responses that involve endoplasmic reticulum stress, reactive oxygen species generation, and apoptotic signaling pathways [15].

Research demonstrates that 2-chlorohexadecanoic acid accumulates in activated human monocytes and mediates cellular stress responses through multiple pathways [17] [15]. The compound induces endoplasmic reticulum stress markers, including phosphorylation of eukaryotic initiation factor 2-alpha, upregulation of activating transcription factor-4, and increased expression of glucose-regulated protein-78 [15]. These stress markers indicate activation of the unfolded protein response, a cellular mechanism for managing protein folding stress [15].

The lipidomic reprogramming induced by chlorofatty acids involves extensive alterations in membrane lipid composition [14]. Heat shock studies demonstrate that stress responses trigger coordinated remodeling of membrane lipids involving both structural phospholipid and signaling sphingolipid changes [14]. Chlorinated fatty acids contribute to these stress-induced lipidomic alterations through their incorporation into membrane phospholipids and subsequent effects on membrane biophysical properties [14].

Endoplasmic reticulum stress responses induced by chlorofatty acids involve multiple signaling pathways [16]. The compounds activate both the protein kinase RNA-like endoplasmic reticulum kinase and inositol-requiring enzyme 1 branches of the unfolded protein response [16]. This activation leads to increased expression of CCAAT/enhancer-binding protein homologous protein, a pro-apoptotic transcription factor that mediates endoplasmic reticulum stress-induced cell death [15] [16].

Table 3: Stress Response Pathways Activated by Chlorofatty Acids

Pathway ComponentCellular ResponseMolecular TargetBiological Outcome
Endoplasmic reticulum stressUnfolded protein response activationeIF2-alpha phosphorylationProtein synthesis attenuation
Reactive oxygen speciesOxidative stress inductionMitochondrial membrane potentialCellular dysfunction
CHOP expressionPro-apoptotic signalingTranscriptional regulationProgrammed cell death
Caspase activationApoptotic pathway initiationProcaspase-3 cleavageCell death execution

The role of chlorofatty acids in stress signaling extends beyond individual cellular responses to systemic inflammatory processes [7]. Myeloperoxidase-derived chlorinated lipids serve as biomarkers and mediators of inflammatory diseases, with plasma levels correlating with disease severity and mortality in clinical conditions [8]. The chlorinated lipidome represents a potential therapeutic target for modulating host responses in inflammatory diseases [7].

Lipidomic studies reveal that stress-induced membrane remodeling involves coordinated changes in multiple lipid classes [18]. Endoplasmic reticulum stress disturbs lipid homeostasis by promoting lipid synthesis while simultaneously enhancing lipid secretion and fatty acid beta-oxidation [18]. These metabolic adjustments represent cellular adaptations to manage stress-induced perturbations in lipid metabolism [18].

The environmental persistence of 16-Chlorohexadecanoic acid in aquatic ecosystems is fundamentally linked to its integration into lipid membranes and complex lipid structures within aquatic organisms. This chlorinated fatty acid derivative demonstrates exceptional persistence through its incorporation into cellular phospholipids, triacylglycerols, and membrane lipid bilayers, mimicking the behavior of naturally occurring palmitic acid while exhibiting significantly enhanced resistance to degradation [1] [2] [3].

The primary mechanism underlying this persistence involves the preferential incorporation of 16-Chlorohexadecanoic acid into membrane phospholipids, particularly phosphatidylcholine and phosphatidylethanolamine fractions. Research has demonstrated that chlorinated fatty acids, including 16-Chlorohexadecanoic acid, are readily incorporated into complex lipids to approximately the same extent as their unchlorinated analogs [2] [4]. This incorporation occurs through normal fatty acid metabolism pathways, with the chlorinated compound being treated as a "normal" fatty acid by cellular lipid synthesis enzymes.

The integration into membrane lipids confers exceptional biological stability to 16-Chlorohexadecanoic acid. Unlike traditional environmental pollutants that accumulate passively in lipid tissues, this compound becomes structurally integrated into membrane architecture. Studies have shown that chlorinated fatty acids bound in phospholipids and membrane lipids persist within organisms for extended periods, with the chlorinated compound exhibiting slower turnover rates compared to non-chlorinated fatty acids [2]. This biological stability is attributed to the compound's resistance to β-oxidation and other normal fatty acid degradation pathways.

In aquatic organisms, 16-Chlorohexadecanoic acid demonstrates preferential accumulation in both storage lipids (triacylglycerols) and membrane lipids (phospholipids). Research on similar chlorinated fatty acids has shown that these compounds can represent up to 60% of the total extractable organically bound chlorine in fish tissues [1] [2]. The distribution between different lipid classes follows a pattern where the compound is found in higher concentrations in membrane lipids compared to storage lipids, indicating its structural importance in cellular membranes.

Bioaccumulation Patterns in Terrestrial and Marine Food Chains

The bioaccumulation behavior of 16-Chlorohexadecanoic acid in food webs differs significantly from conventional persistent organic pollutants due to its unique lipid-like properties and incorporation into biological membranes. This compound demonstrates high bioaccumulation potential through dietary uptake, with bioaccumulation factors ranging from 10^4 to 10^7 liters per kilogram lipid weight across different species [5] [6].

Table 1: Bioaccumulation Factors for Chlorinated Fatty Acids in Aquatic Organisms

Organism TypeBioaccumulation Factor (BAF)Concentration RangePrimary Uptake Route
Fish (general)10^4.69 - 10^6.05376-8596 ng/g lipidDietary transfer
Marine mammals>10^5 L/kg lipid1.2-180 ng/g liverBiomagnification
Zooplankton10^6.7 - 10^7.0 L/kg lipidHigh accumulationPassive partitioning
Benthic organisms10^4 - 10^6 L/kg lipidVariableSediment contact

Trophic transfer of 16-Chlorohexadecanoic acid occurs with high efficiency through food chain interactions. Studies on related chlorinated fatty acids have demonstrated trophic magnification factors ranging from 2.57 to 11.47, indicating significant biomagnification potential [6]. The compound's incorporation into prey organisms' lipid structures facilitates its efficient transfer to predator species during digestion and assimilation processes.

In marine food webs, the bioaccumulation pattern follows a distinctive pathway where the compound accumulates in the phospholipid fraction of lower trophic level organisms and subsequently transfers to higher trophic levels through predation. Marine mammals show particularly high concentrations of chlorinated fatty acids in their liver and blubber tissues, with concentrations increasing with trophic level [7] [8]. Polar bears, representing the apex of Arctic marine food webs, have shown doubling times of 5.8 to 9.1 years for chlorinated fatty acid concentrations, indicating continuous bioaccumulation [7].

The bioaccumulation pattern in terrestrial food webs involves different exposure pathways, primarily through atmospheric deposition and subsequent incorporation into terrestrial lipid pools. Terrestrial organisms, including birds and mammals, accumulate 16-Chlorohexadecanoic acid through dietary sources, with the compound showing preferential accumulation in adipose tissue and liver organs. Studies have documented increasing temporal trends in chlorinated fatty acid concentrations in Arctic bird species, with concentrations in northern fulmar liver samples showing steady increases over multiple decades [7].

The molecular mechanism underlying bioaccumulation involves the compound's similarity to natural palmitic acid, allowing it to be transported by the same carrier proteins and incorporated into the same metabolic pathways. This molecular mimicry enables efficient absorption from the digestive tract and subsequent distribution to lipid-rich tissues throughout the organism. The compound's resistance to metabolic breakdown ensures its persistence within organism tissues, leading to bioaccumulation over time.

Degradation Resistance Mechanisms in Anaerobic Environments

The degradation resistance of 16-Chlorohexadecanoic acid in anaerobic environments represents a critical factor in its environmental persistence and long-term accumulation in sediment systems. This resistance stems from multiple biochemical and chemical mechanisms that operate synergistically to prevent the compound's breakdown under oxygen-limited conditions.

Table 2: Degradation Resistance Mechanisms in Anaerobic Environments

Environmental ConditionDegradation RateResistance MechanismHalf-life Estimate
Anaerobic sedimentExtremely slowLack of appropriate enzymesDecades to centuries
Sulfate-reducing conditionsMinimalC-Cl bond stabilityVery long
Methanogenic conditionsNegligibleAbsence of metabolic pathwaysExtremely long
Acidic anaerobicEnhanced stabilityChemical bond strengthExtended

The primary mechanism of degradation resistance involves the absence of specific enzymatic pathways capable of cleaving the carbon-chlorine bonds in 16-Chlorohexadecanoic acid under anaerobic conditions. Research on anaerobic hydrocarbon degradation has shown that while natural fatty acids can be degraded through β-oxidation and other pathways, chlorinated analogs exhibit exceptional resistance to these same processes [9] [10]. The C-Cl bond strength (approximately 339 kJ/mol) significantly exceeds the energy available from typical anaerobic degradation processes, making spontaneous bond cleavage thermodynamically unfavorable.

In anaerobic sediment environments, the degradation of 16-Chlorohexadecanoic acid is further impeded by the lack of appropriate electron acceptors and the absence of specialized microorganisms capable of chlororespiration. Studies have demonstrated that even under strongly reducing conditions with sulfate or nitrate as electron acceptors, chlorinated fatty acids remain largely intact [11] [2]. The compound's hydrophobic nature also contributes to its persistence by limiting its bioavailability to potential degrading microorganisms.

The molecular structure of 16-Chlorohexadecanoic acid presents additional challenges for anaerobic degradation. The chlorine substitution at the 16-position creates steric hindrance that prevents normal fatty acid oxidation enzymes from processing the compound. This structural modification, combined with the compound's similarity to natural palmitic acid, allows it to be incorporated into cellular lipids where it becomes protected from degradation processes.

Anaerobic degradation studies have shown that while some progress can be made in degrading shorter-chain chlorinated fatty acids under specific conditions, longer-chain compounds like 16-Chlorohexadecanoic acid demonstrate exceptional resistance. The compound's tendency to associate with sediment organic matter and form stable complexes further reduces its susceptibility to microbial attack. Research on similar chlorinated compounds has indicated that degradation rates in anaerobic sediments can be 10 to 100 times slower than in aerobic environments [11].

The implications of this degradation resistance are significant for long-term environmental fate. 16-Chlorohexadecanoic acid accumulating in anaerobic sediments represents a persistent reservoir that can continue to release the compound to overlying waters and biota for extended periods. This persistence is particularly concerning in marine environments where anaerobic sediments serve as long-term sinks for organic contaminants.

Table 3: Environmental Persistence Factors for 16-Chlorohexadecanoic Acid

Persistence FactorMechanismEnvironmental Impact
Membrane integrationStructural incorporation into phospholipidsExtended biological half-life
Enzymatic resistanceLack of recognition by degradation enzymesPersistence in living tissues
Chemical stabilityStrong C-Cl bond strengthResistance to abiotic degradation
Sediment bindingAssociation with organic matterLong-term environmental reservoir

XLogP3

6.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

290.2012579 g/mol

Monoisotopic Mass

290.2012579 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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